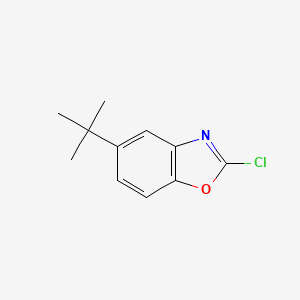

5-Tert-butyl-2-chloro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJHZFICMUDISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoxazole Derivatives and 5 Tert Butyl 2 Chloro 1,3 Benzoxazole

The synthesis of benzoxazoles is a well-established field in organic chemistry, owing to their importance as structural motifs in pharmacologically active compounds and materials science. General strategies typically involve the condensation and subsequent cyclization of a 2-aminophenol with a suitable one-carbon electrophile, such as aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.com These reactions are often facilitated by catalysts to improve efficiency and yield. nih.gov

While a specific, documented synthesis for 5-Tert-butyl-2-chloro-1,3-benzoxazole is not extensively reported, a plausible and efficient pathway can be constructed based on established methods for analogous 2-chlorobenzoxazoles. google.com This proposed two-step synthesis starts from the readily available precursor, 2-amino-4-tert-butylphenol (B71990).

Step 1: Synthesis of 5-tert-butyl-1,3-benzoxazol-2(3H)-one

The initial step involves the formation of the benzoxazolone ring system. This is commonly achieved by reacting 2-amino-4-tert-butylphenol with urea (B33335). scienceopen.com The reaction proceeds via a condensation mechanism, where the amino group of the phenol attacks the carbonyl carbon of urea, leading to the elimination of ammonia and subsequent ring closure to form 5-tert-butyl-1,3-benzoxazol-2(3H)-one.

Step 2: Chlorination to this compound

The second step is the conversion of the benzoxazolone intermediate to the target 2-chloro derivative. A standard and effective method for this transformation is the reaction with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅). google.comgoogle.com The benzoxazolone is treated with a molar excess of PCl₅, typically in an inert, high-boiling solvent. The reaction converts the carbonyl group into a chloro group, yielding this compound. An alternative pathway involves the chlorination of a 2-mercaptobenzoxazole precursor with chlorine gas or thionyl chloride. google.compatsnap.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product, minimizing side reactions and simplifying purification. For the synthesis of 5-Tert-butyl-2-chloro-1,3-benzoxazole, key parameters from analogous reactions can be considered. nih.gov

When converting the benzoxazolone intermediate with phosphorus pentachloride, the molar ratio of the reactants is a critical factor. Using a significant excess of PCl₅ (e.g., 2 to 10 moles per mole of benzoxazolone) can drive the reaction to completion. google.com Temperature control is also vital; the reaction is typically conducted at elevated temperatures, ranging from 120°C to 170°C, to ensure a sufficient reaction rate. google.com However, excessively high temperatures can lead to undesired side reactions, such as chlorination on the benzene (B151609) ring. google.com

The choice of solvent, reaction time, and purification method also plays a significant role. High-boiling inert solvents are preferred for reactions involving PCl₅. The reaction progress should be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. nih.gov Post-reaction workup, including distillation and recrystallization, is essential for isolating a product of high purity. patsnap.com

Table 1: Key Parameters for Optimization of 2-Chlorobenzoxazole Synthesis

| Parameter | Condition/Reagent | Purpose | Potential Issues |

|---|---|---|---|

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Converts C=O to C-Cl | Corrosive, requires excess |

| Molar Ratio | 2-10 equivalents of PCl₅ | Drive reaction to completion | Difficult removal of excess reagent |

| Temperature | 120-170 °C | Ensure sufficient reaction rate | Potential for side-reactions (e.g., ring chlorination) |

| Solvent | Inert, high-boiling (e.g., xylene) | Solubilize reactants, control temperature | Difficult to remove if boiling point is too high |

| Monitoring | Thin-Layer Chromatography (TLC) | Determine reaction completion | Requires careful selection of eluent |

Structure Activity Relationship Sar Studies of Benzoxazole Derivatives

General Principles of SAR in Benzoxazole (B165842) Scaffolds

The benzoxazole nucleus is a versatile scaffold, and its biological profile can be modulated by introducing various substituents. The positions at the 2- and 5-positions of the benzoxazole ring are particularly important for influencing the compound's activity. nih.gov

Substituents at the 2- and 5-positions of the benzoxazole core are pivotal in determining the pharmacological properties of these compounds. nih.gov The nature of the substituent, whether it is electron-donating or electron-withdrawing, plays a significant role in the biological activity. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating groups (like methoxy (B1213986) and dimethylamino) at the 2-position phenyl ring showed notable antifungal activity, while only one derivative with an electron-accepting group (fluoro) was active. nih.gov

The 5-position is also critical in prevailing the intensity of the biological activity. jocpr.com For example, modifications at this position have been shown to impact the cytotoxic activity of benzoxazole derivatives. The presence of an acetic acid group at the fifth position on the benzoxazole moiety has been found to elevate cytotoxic activity. rsc.org The combination of substitutions at both the 2- and 5-positions is a common strategy in the design of bioactive benzoxazole derivatives, as seen in drugs like Benoxaprofen (B1668000) and Zoxazolamine. jocpr.com

Table 1: Influence of Substituents at 2- and 5-Positions on Benzoxazole Activity

| Position | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Electron-donating (e.g., -OCH3, -N(CH3)2) | Often enhances antifungal activity | nih.gov |

| 2 | Electron-withdrawing (e.g., -F) | Can contribute to antifungal activity | nih.gov |

| 5 | Acetic acid group | Elevates cytotoxic activity | rsc.org |

Structural modifications to the benzoxazole scaffold directly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect its biological activity. ubaya.ac.idrasayanjournal.co.in Lipophilicity is a critical factor for the penetration of molecules through biological membranes. mdpi.com

Electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), have been identified as important for the antimicrobial activity of 2,5-disubstituted benzoxazoles. aimspress.com Steric factors also play a crucial role; for example, bulky substituents can cause steric hindrance, which may either enhance or diminish biological activity depending on the target interaction. nih.gov In some cases, steric parameters have been found to have a more significant effect on antiviral activity than lipophilic and electronic parameters. ubaya.ac.idrasayanjournal.co.in

Table 2: Impact of Structural Modifications on Physicochemical Properties and Activity

| Physicochemical Property | Structural Modification | Impact on Property | Consequence for Biological Activity | Reference |

|---|---|---|---|---|

| Lipophilicity | Introduction of alkyl groups (e.g., tert-butyl) | Increases lipophilicity | May enhance penetration through cell walls | mdpi.com |

| Electronic Properties | Introduction of halogens (e.g., chlorine) | Alters electron distribution (LUMO energy) | Can be crucial for antimicrobial activity | aimspress.com |

SAR Specific to Halogenated and Alkyl-Substituted Benzoxazoles

The presence of halogen and alkyl substituents on the benzoxazole ring imparts specific characteristics that significantly modulate the biological activity of the resulting compounds.

The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. nih.gov In the context of benzoxazole derivatives, a chlorine substituent can enhance antimicrobial and anticancer activities. For example, 4-chloro-1,3-benzoxazole derivatives have been synthesized and evaluated as potential anticancer agents. biotech-asia.org The presence of a 5-chloro substituent in the benzo portion of 2-mercaptobenzothiazole, a related heterocyclic compound, markedly enhanced its activity both in vitro and in vivo. nih.gov The position of the chlorine atom is crucial; for instance, a 7-chloro analogue showed diminished activity in vitro and was inactive in vivo. nih.gov The electron-withdrawing nature of chlorine can also influence the electronic properties of the benzoxazole ring system, which can be a key determinant of its interaction with biological targets. nih.gov

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence the biological response of benzoxazole derivatives. The high lipophilicity conferred by tert-butyl groups can facilitate the penetration of the molecule through the lipophilic cell walls of microorganisms like mycobacteria. mdpi.com A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles have demonstrated activity against Mycobacterium tuberculosis and some nontuberculous strains where the standard drug isoniazid (B1672263) was inactive. jocpr.commdpi.com The steric bulk of the tert-butyl group can also play a role in the molecule's interaction with its biological target, potentially leading to increased selectivity or potency.

The position of substituents on the benzoxazole ring can have a profound effect on the pharmacological activity of the compound. nih.gov While direct comparative studies on the positional isomers of 5-Tert-butyl-2-chloro-1,3-benzoxazole are not extensively documented, SAR studies on related compounds provide valuable insights.

For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, a change in the position of methoxy groups on a phenyl substituent at the 2-position had a greater effect on antifungal activity than the number of methoxy groups. nih.gov Similarly, for halogenated benzothiazoles, the position of the chlorine atom was critical, with a 5-chloro substituent enhancing activity while a 7-chloro substituent diminished it. nih.gov This highlights that the specific placement of both the chloro and tert-butyl groups in this compound is likely a key determinant of its biological activity profile. The interplay between the electronic effects of the chlorine at the 2-position and the steric and lipophilic contributions of the tert-butyl group at the 5-position creates a unique chemical entity whose specific pharmacological properties are a direct consequence of this substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Benzoxazole Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of benzoxazole research, QSAR studies are instrumental in understanding how different substituents on the benzoxazole scaffold influence their therapeutic effects, such as anticancer and antimicrobial activities. These models are developed using statistical techniques to predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective derivatives.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. nih.gov These methods provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules, which are crucial for their interaction with biological targets. nih.govbohrium.com By generating contour maps, researchers can visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

For instance, 3D-QSAR studies on benzoxazole derivatives as anticancer agents targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) have been performed. nih.govrsc.org These studies have led to the development of robust models with good predictive capabilities for various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov The statistical validation of these models is crucial to ensure their reliability for predicting the activity of new compounds.

Table 1: Statistical Parameters of 3D-QSAR Models for Anticancer Activity of Benzoxazole Derivatives nih.gov

| Model | Cell Line | Rcv² (Cross-validated correlation coefficient) | Rpred² (Predictive correlation coefficient) |

|---|---|---|---|

| CoMFA | HepG2 | 0.509 | 0.5128 |

| CoMFA | HCT-116 | 0.574 | 0.5597 |

| CoMFA | MCF-7 | 0.568 | 0.5057 |

| CoMSIA | HepG2 | 0.711 | 0.6198 |

| CoMSIA | HCT-116 | 0.531 | 0.5804 |

| CoMSIA | MCF-7 | 0.669 | 0.6577 |

Predictive QSAR models are fundamental tools in modern drug discovery for forecasting the biological activities of new chemical entities. nih.gov In benzoxazole research, these models have been successfully applied to predict activities such as anticancer and antimicrobial potencies. nih.govesisresearch.org The development of a predictive QSAR model typically involves a dataset of compounds with known biological activities, which is divided into a training set for model generation and a test set for external validation.

For example, 2D-QSAR analysis has been performed on a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives to predict their antibacterial activity against Bacillus subtilis. esisresearch.org Such models help in identifying the key molecular descriptors that govern the biological activity, allowing for the rational design of new derivatives with enhanced efficacy. esisresearch.org

In the realm of anticancer research, predictive models for benzoxazole derivatives targeting VEGFR-2 have been established. nih.govrsc.org These models not only predict the inhibitory activities but also provide insights into the structure-activity relationships. For instance, the models might indicate that bulky and electronegative substituents at a particular position of the benzoxazole ring could enhance the binding affinity to the target receptor. nih.gov The predictive power of these models is essential for prioritizing the synthesis of compounds with the highest probability of being active, thus saving time and resources.

Computational approaches are integral to elucidating the Structure-Activity Relationships (SAR) of benzoxazole derivatives. These methods go beyond QSAR to include molecular docking and molecular dynamics (MD) simulations, providing a more dynamic and detailed picture of the drug-receptor interactions. nih.govrsc.org

Molecular docking studies are used to predict the preferred binding orientation of a ligand to its molecular target. nih.gov For benzoxazole derivatives, docking simulations can reveal how substituents on the benzoxazole core interact with the amino acid residues in the active site of a target protein, such as VEGFR-2. nih.govrsc.org This information is crucial for understanding the molecular basis of their biological activity and for designing derivatives with improved binding affinity. Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Molecular dynamics simulations further refine the understanding obtained from docking studies by simulating the movement of the ligand-receptor complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.gov The binding free energies calculated from MD simulations can correlate well with experimental inhibitory activities, confirming the main driving forces for inhibitor-receptor binding, which often include steric, electrostatic, and hydrogen bond interactions. rsc.org

For instance, in the study of benzoxazole derivatives as VEGFR-2 inhibitors, MD simulations have helped to identify key amino acid residues responsible for stabilizing the inhibitors in the binding pocket. rsc.org This detailed understanding at the atomic level is invaluable for the rational design of next-generation benzoxazole-based therapeutic agents.

Pharmacological Activities and Biological Applications of Benzoxazole Derivatives

Antimicrobial Activity

Benzoxazole (B165842) derivatives have demonstrated broad-spectrum antimicrobial properties, exhibiting efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. wisdomlib.orgnih.gov The structural versatility of the benzoxazole nucleus allows for the introduction of various substituents, which can significantly modulate the antimicrobial potency. mdpi.com

Antibacterial Efficacy

The antibacterial activity of benzoxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Several studies have highlighted the potential of these compounds to combat drug-resistant strains, a growing concern in global health.

A number of benzoxazole-based compounds have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. nih.gov For instance, certain benzoxazole-thiazolidinone hybrids have demonstrated potent activity against clinically relevant and highly drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The introduction of a halogen, such as chlorine, into the benzoxazole structure can influence the antibacterial effect. mdpi.com

While generally more effective against Gram-positive organisms, some derivatives have also shown activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comasm.org For example, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl unit at the 2-position displayed significant activity against P. aeruginosa. mdpi.com The mechanism of antibacterial action for some benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole-thiazolidinone hybrids | S. aureus ATCC 29213 | 1–32 | nih.gov |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | B. subtilis | 3.12 | connectjournals.com |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | S. aureus | 12.5 | connectjournals.com |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | E. coli | 3.12 | connectjournals.com |

| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative | P. aeruginosa | 0.25 | mdpi.com |

| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative | E. faecalis | 0.5 | mdpi.com |

Antifungal Efficacy

Benzoxazole derivatives are also recognized as a promising class of antifungal agents. researchgate.net Their activity has been demonstrated against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govasm.org The antifungal properties of these compounds are often more pronounced than their antibacterial effects. nih.gov

Studies have shown that substitutions on the benzoxazole ring system play a crucial role in determining the antifungal potency. For example, 2-(phenoxymethyl)benzo[d]oxazole has been identified as a promising framework for the development of novel antifungal agents. nih.gov Some derivatives have exhibited significant inhibitory activity against various phytopathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. nih.govmdpi.com For instance, certain 2-(aryloxymethyl) benzoxazole derivatives showed potent inhibition of Fusarium solani, with activity stronger than the positive control, hymexazol. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. Benzoxazole derivatives have emerged as a promising scaffold in this area. researchgate.netresearchgate.net A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles have demonstrated activity against M. tuberculosis, including strains where isoniazid (B1672263) was inactive. nih.gov The lipophilicity of these compounds is thought to facilitate their penetration through the mycobacterial cell wall. nih.gov

Various modifications of the benzoxazole core have been explored to enhance antitubercular activity. ijpsr.com While some substitutions, such as a p-tert-butylphenyl moiety at the 2-position, were hypothesized to improve activity, they did not always yield the expected results. researchgate.net Nevertheless, the benzoxazole skeleton remains a key area of investigation in the development of new drugs to combat tuberculosis. researchgate.netnih.gov

Anticancer and Antiproliferative Activities

The benzoxazole scaffold is a common feature in a multitude of compounds exhibiting significant anticancer and antiproliferative properties. ajphs.comresearchgate.net These derivatives have been shown to be effective against a variety of human cancer cell lines, and research into their mechanisms of action is an active area of investigation. nih.govajphs.com

Efficacy against Various Human Cancer Cell Lines

Benzoxazole derivatives have demonstrated cytotoxic effects against a broad range of human cancer cell lines. These include, but are not limited to, breast cancer (MCF-7), lung cancer (NCI-H460, A549), liver cancer (HepG2), and colon cancer (HT-29). mdpi.commdpi.comnih.gov

For example, certain novel benzoxazole derivatives have shown promising anticancer activity, particularly against non-small cell lung cancer cells (NCI-H460). mdpi.com The presence of a chlorine atom in the benzenediol ring of some benzoxazole analogs has been found to be advantageous for antiproliferative activity. mdpi.com Furthermore, some 2-substituted benzoxazole derivatives have displayed potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. connectjournals.com

Table 2: Antiproliferative Activity of Selected Benzoxazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Naphthoxazole analog with chlorine atom | Various | 2.18–2.89 | mdpi.com |

| 2-((4-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 | 20.18 | connectjournals.com |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 | 19.89 | connectjournals.com |

| 2-((4-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | MCF-7 | 23.12 | connectjournals.com |

| 2-((4-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methyl)benzo[d]oxazole | HeLa | 22.71 | connectjournals.com |

Mechanisms of Antiproliferative Action

The mechanisms through which benzoxazole derivatives exert their anticancer effects are varied and often depend on the specific substitutions on the benzoxazole core. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, some benzoxazole-based hybrids have been shown to be potent apoptosis-promoting agents in human breast cancer cells. nih.gov

Another important mechanism involves the inhibition of key enzymes that are crucial for cancer cell growth and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a significant target in cancer therapy as it plays a vital role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Certain benzoxazole derivatives have been investigated as potential inhibitors of VEGFR-2.

Furthermore, some benzoxazole derivatives are believed to exert their anticancer effects by inducing cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov The interaction with and inhibition of other enzymes, such as aromatase and EGFR, have also been identified as potential mechanisms of action for certain benzoxazole-based compounds. nih.gov

Anti-inflammatory and Analgesic Activities

Benzoxazole derivatives have demonstrated notable potential as anti-inflammatory and analgesic agents. researchgate.net Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has led to the synthesis of various 2-substituted benzoxazole derivatives designed as selective COX-2 inhibitors. nih.gov In preclinical studies, several of these compounds have exhibited potent anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. nih.govnih.gov For instance, certain benzothiazole derivatives, which are structurally related to benzoxazoles, have shown significant inhibition of edema, with some compounds demonstrating efficacy comparable to or greater than the standard drug celecoxib. nih.gov

The analgesic properties of these compounds have also been evaluated in various models of pain. Monoacylglycerol lipase (MAGL) is an enzyme involved in the endocannabinoid system, and its inhibition has been shown to produce analgesic effects. mdpi.com Novel benzoxazole derivatives have been designed as MAGL inhibitors, demonstrating analgesic activity in models of both acute and chronic pain, such as the formalin-induced nociception test. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzoxazole and Related Derivatives

| Compound | Target | In Vivo Model | Activity |

|---|---|---|---|

| Benzoxazole Derivative 17c | COX-2 | Carrageenan-induced paw edema | 80% inhibition at 3h nih.gov |

| Benzoxazole Derivative 17i | COX-2 | Carrageenan-induced paw edema | 78% inhibition at 3h nih.gov |

| Benzoxazole-pyrrolidinone Conjugate | MAGL | Formalin-induced nociception | Significant reduction in pain response mdpi.com |

| 2-Substituted Benzoxazole 2a | COX-2 | Carrageenan-induced paw edema | Potent anti-inflammatory activity nih.gov |

| 2-Substituted Benzoxazole 3a | COX-2 | Carrageenan-induced paw edema | Potent anti-inflammatory activity nih.gov |

Antihyperglycemic Potentiating Activity

Benzimidazole derivatives, which are structurally related to benzoxazoles, have been investigated for their potential antidiabetic activities. researchgate.net The mechanisms of action for these compounds are thought to involve pathways relevant to glucose metabolism and insulin sensitivity. While the direct antihyperglycemic potentiating activity of 5-Tert-butyl-2-chloro-1,3-benzoxazole is not detailed in the provided search results, the broader class of related heterocyclic compounds has shown promise in this therapeutic area.

Anti-HIV Activity

The emergence of drug-resistant HIV strains necessitates the development of novel therapeutic agents. Benzoxazole derivatives have been investigated for their potential as anti-HIV agents. Research has shown that certain substituted benzoxazoles can exhibit inhibitory effects against the virus.

In one study, a series of 2-substituted benzoxazoles were synthesized and evaluated for their in vitro anti-HIV-1 activity. Among the tested compounds, 2-[(N-substituted thiocarbamoyl)cyanomethyl]benzoxazoles demonstrated notable activity. Specifically, compound 7a in the study, a derivative with a thiocarbamoyl linkage, showed moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a concentration of 2 × 10⁻⁵ μM researchgate.net. This suggests that the benzoxazole scaffold can be a valuable template for designing new anti-retroviral agents. While some benzofuran (B130515) and pyrazole derivatives have also shown potent anti-HIV activity by targeting the entry or reverse transcription stages of the viral life cycle, the activity of benzoxazole derivatives continues to be an area of active research nih.gov.

Table 1: Anti-HIV-1 Activity of Selected Benzoxazole Derivatives

| Compound | Structure | Maximum % Cell Protection | Concentration |

|---|

| 7a | 2-[(N-phenylthiocarbamoyl)cyanomethyl]benzoxazole | 36.6 | 2 × 10⁻⁵ μM |

Data sourced from in vitro HIV-1 testing results researchgate.net.

Other Reported Biological Activities (e.g., anthelmintic, cyclooxygenase inhibitory, 5-lipoxygenase inhibitory)

Benzoxazole derivatives have demonstrated a wide spectrum of biological activities beyond their anti-HIV potential. These include anthelmintic, cyclooxygenase (COX) inhibitory, and 5-lipoxygenase (5-LOX) inhibitory effects.

Anthelmintic Activity

Helminth infections remain a significant global health problem, and drug resistance is a growing concern. Benzoxazole derivatives have emerged as a promising class of anthelmintic agents. Studies have shown that certain isothiocyanato-substituted benzoxazoles are effective against parasitic nematodes and tapeworms. For instance, 5-isothiocyanato-2-(2-furyl)benzoxazole and its analogs displayed 100% nematocidal activity in mice infected with Nematospiroides dubius nih.gov. Similarly, novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and shown to be potent anthelmintic molecules, with researchers suggesting their mechanism of action involves the inhibition of β-tubulin, a protein crucial for parasites globalresearchonline.netresearchgate.net. Molecular docking studies support this, indicating a high affinity of these compounds for the active pocket of β-tubulin researchgate.netnih.gov.

Table 2: Anthelmintic Activity of Selected Benzoxazole Derivatives

| Compound | Target Parasite | Activity |

|---|---|---|

| 5-isothiocyanato-2-(2-furyl)benzoxazole (34) | Nematospiroides dubius | 100% nematocidal activity |

| 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole (35) | Nematospiroides dubius | 100% nematocidal activity |

| 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole (37) | Nematospiroides dubius | 100% nematocidal activity |

| 5- and 6-isothiocyanato-2-(3-pyridinyl)benzoxazole (5) | Hymenolepis nana | 10% taeniacidal activity |

Data sourced from in vivo studies in mice nih.gov.

Cyclooxygenase Inhibitory Activity

Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain, making them important targets for non-steroidal anti-inflammatory drugs (NSAIDs) acs.org. Benzoxazole derivatives have been explored as potential COX inhibitors. A series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized and evaluated for their ability to inhibit human COX-2 . Several of these compounds exhibited moderate to potent inhibitory activity, with IC₅₀ values comparable to the standard drug, refecoxib . This indicates that the benzoxazole moiety can serve as a scaffold for developing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs acs.orgnih.gov.

Table 3: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| VIIa | 12.69 |

| VIId | 20.13 |

| VIIe | 10.72 |

| VIIf | 10.85 |

| Refecoxib (Standard) | 7.79 |

Data represents the concentration required for 50% inhibition of human recombinant COX-2 .

5-Lipoxygenase Inhibitory Activity

The enzyme 5-lipoxygenase (5-LOX) is involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma and allergies. Consequently, 5-LOX is a significant therapeutic target nih.gov. A series of benzoxazole derivatives have been designed and synthesized as 5-LOX inhibitors. In one study, fourteen synthesized compounds demonstrated inhibition of leukotriene C₄ (LTC₄) formation with IC₅₀ values ranging from 0.12 to 23.88 μM nih.gov. Furthermore, some of these compounds showed the ability to improve airway hypersensitivity in animal models, highlighting their potential for the treatment of inflammatory airway diseases nih.gov. Certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have also been identified as dual inhibitors of both COX and 5-LOX nih.govnih.gov.

Molecular Interactions with Biopolymers (e.g., structural isosteres of nucleic bases)

A key aspect of the biological activity of benzoxazole derivatives is their ability to interact with biopolymers within living systems. The benzoxazole structure is considered a bioisostere or structural isostere of naturally occurring nucleic bases, such as adenine and guanine nih.govresearchgate.netijrrjournal.com. This structural similarity allows benzoxazole-containing molecules to interact with macromolecules like DNA and various enzymes researchgate.net.

This ability to mimic natural nucleotides enables benzoxazole derivatives to engage with biological receptors and potentially interfere with cellular processes. For example, their interaction with DNA has been explored, with studies showing that some derivatives can bind to DNA, primarily through intercalation periodikos.com.br. This interaction can lead to enhanced fluorescence emission, a property that makes them potential candidates for use as fluorescent DNA probes periodikos.com.br. The capacity to act as a bioisostere for nucleotides provides a rational basis for the development of benzoxazole derivatives as antimicrobial and anticancer agents, as they can potentially disrupt DNA replication or other vital cellular functions researchgate.netnih.gov.

Computational and Theoretical Studies on Benzoxazole Systems

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique extensively used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For example, a study on 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole involved molecular docking calculations to examine its interaction with the main protease (M-pro) of COVID-19. nih.gov The 3D molecular structure of the main protease in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 6LU7), and the optimized geometry of the benzoxazole (B165842) derivative was used for the docking simulation. nih.gov Such studies help in understanding the three-dimensional arrangement of the ligand within the receptor's binding pocket. nih.gov

The binding affinity of a ligand to its receptor is often quantified by a docking score, which estimates the free energy of binding. Lower (more negative) docking scores generally indicate a more favorable binding interaction. In silico studies on various benzoxazole derivatives have reported a range of docking scores against different protein targets, highlighting the influence of substituents on binding affinity. For instance, in a study of novel synthesized benzoxazole derivatives as potential anti-tubercular agents, the binding energies were estimated, with the most promising compounds exhibiting the lowest binding energies. nih.gov

The nature and position of substituents on the benzoxazole ring play a crucial role in determining the ligand-receptor interactions. A chloro group at the 2-position, as in the target molecule, can participate in halogen bonding or other specific interactions with the receptor. The tert-butyl group at the 5-position, being bulky and hydrophobic, is likely to engage in van der Waals and hydrophobic interactions within a corresponding pocket of the receptor. These interactions are critical for the stability of the ligand-receptor complex.

Table 1: Representative Molecular Docking Studies of Substituted Benzoxazoles

| Benzoxazole Derivative | Target Protein | PDB ID | Key Findings |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 Main Protease (M-pro) | 6LU7 | Investigation of the three-dimensional settlement of the compound within the active site. nih.gov |

| 2,5-disubstituted benzoxazole derivatives | Topoisomerase IV | 3FV5 | Displayed binding energies ranging from -14.97 kcal/mol to -18.86 kcal/mol, suggesting good antibacterial potential. researchgate.net |

| 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole | Not specified | Not specified | The goal was to elucidate their structures and test antimicrobial activities. researchgate.net |

This table presents data from studies on similar benzoxazole derivatives to infer potential interactions of 5-Tert-butyl-2-chloro-1,3-benzoxazole.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of molecules. These methods provide detailed information about the distribution of electrons, orbital energies, and various reactivity descriptors.

For benzoxazole systems, DFT calculations have been utilized to understand the influence of different substituents on their electronic properties. A study on a 2-(p-chloro-benzyl)-5-substituted benzoxazole derivative employed DFT with the B3LYP/6-311++g(d,p) level of theory to model its molecular structure in the ground state. nih.gov Such calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

Quantum chemical calculations also allow for the determination of various reactivity descriptors. These parameters provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 2: Key Parameters from Quantum Chemical Calculations of Benzoxazole Derivatives

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of a molecule | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges in a molecule | Provides insight into local electronic effects. |

This table outlines common parameters derived from quantum chemical calculations and their significance in understanding the properties of molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility, stability, and binding kinetics of ligand-receptor complexes.

For benzoxazole derivatives, MD simulations can complement molecular docking studies by providing a dynamic picture of the binding process. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and receptor adapt to each other's presence, the stability of the binding pose over time, and the key interactions that contribute to binding affinity.

A study on a series of substituted benzoxazole derivatives as VEGFR-2 inhibitors utilized a 500 ns production run in MD simulations to assess the stability of the ligand-receptor complexes. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to a receptor, which is a more rigorous approach than using docking scores alone. These calculations can provide a more accurate prediction of the binding affinity and can help in ranking potential drug candidates.

Table 3: Applications of Molecular Dynamics Simulations in the Study of Benzoxazole Systems

| Application | Description | Insights Gained |

| Conformational Analysis | Exploring the accessible conformations of the molecule. | Understanding the flexibility and preferred shapes of benzoxazole derivatives. |

| Binding Stability | Assessing the stability of the ligand-receptor complex over time. | Validating docking poses and identifying stable binding modes. |

| Binding Free Energy Calculation | Quantifying the strength of the ligand-receptor interaction. | More accurate prediction of binding affinity compared to docking scores. |

| Analysis of Intermolecular Interactions | Identifying and quantifying the interactions between the ligand and receptor. | Elucidating the key residues and forces driving the binding process. |

This table summarizes the various applications of molecular dynamics simulations in the computational study of benzoxazole derivatives.

Prediction of ADME Properties (Adsorption, Distribution, Metabolism, Excretion)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico methods for predicting ADME properties have become increasingly popular as they can provide early indications of a compound's pharmacokinetic profile, reducing the time and cost associated with experimental studies.

For benzoxazole derivatives, several in silico studies have been conducted to predict their ADME properties. These studies typically use computational models to estimate parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Lipinski's rule of five is a commonly used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties. A study on 2,5-disubstituted benzoxazole derivatives found that the predicted ADME profiles of the compounds complied with Lipinski's rule, suggesting good oral bioavailability. bibliomed.org

The presence of the tert-butyl group in this compound is likely to increase its lipophilicity, which can enhance its absorption and distribution. However, high lipophilicity can also lead to increased metabolic clearance and potential toxicity. The chloro group can also influence the metabolic stability of the molecule.

Various online tools and software are available for the prediction of ADME properties. These tools utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to estimate a wide range of pharmacokinetic parameters.

Table 4: Predicted ADME Properties for Representative Benzoxazole Derivatives

| Property | Predicted Value/Range | Implication |

| Molecular Weight ( g/mol ) | Typically < 500 | Good for oral absorption. |

| LogP (octanol-water partition coefficient) | Often between 1 and 5 | Indicates a balance between solubility and permeability. |

| Number of Hydrogen Bond Donors | Generally < 5 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | Generally < 10 | Favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Varies with substitution | Influences cell permeability and oral bioavailability. |

| Human Oral Absorption | Often predicted to be high | Suggests good absorption from the gastrointestinal tract. |

This table provides a general overview of the predicted ADME properties for benzoxazole derivatives based on in silico studies of analogous compounds.

Future Directions and Research Challenges for 5 Tert Butyl 2 Chloro 1,3 Benzoxazole

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds, which may require harsh conditions, toxic catalysts, or long reaction times. nih.govnih.gov Future research must prioritize the development of more efficient, economical, and environmentally friendly synthetic routes for 5-Tert-butyl-2-chloro-1,3-benzoxazole and its derivatives.

Key areas of focus include:

Green Chemistry Approaches: Utilizing eco-friendly solvents like water or ethanol, employing reusable catalysts, and exploring energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis are crucial. mdpi.comjetir.org Methodologies using catalysts like samarium triflate in aqueous media or employing electrochemical oxidation represent promising green alternatives. organic-chemistry.org

Advanced Catalysis: The exploration of nanocatalysts (e.g., copper ferrite, Ag@TiO2), metal catalysts (e.g., palladium, ruthenium, iron), and ionic liquids can lead to higher yields, shorter reaction times, and milder reaction conditions. rsc.orgnih.govijpbs.com For instance, iron-catalyzed hydrogen transfer strategies have been successfully used for the redox condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Benzoxazole (B165842) Derivatives

| Methodology | Advantages | Disadvantages | Relevant Catalyst/Reagent Examples |

|---|---|---|---|

| Traditional Condensation | Well-established procedures. | Often requires harsh conditions, long reaction times, and can produce significant waste. nih.gov | Strong acids, high temperatures. |

| Microwave/Ultrasound-Assisted | Rapid reaction rates, higher yields, improved energy efficiency. mdpi.com | Requires specialized equipment. | ZnO nanoparticles, Deep Eutectic Solvents (DES). mdpi.com |

| Metal-Catalyzed Cyclization | High efficiency, broad substrate scope, mild conditions. nih.govorganic-chemistry.org | Potential for metal contamination in the final product, cost of catalysts. | Copper (Cu), Palladium (Pd), Ruthenium (Ru), Iron (Fe). organic-chemistry.orgijpbs.com |

| Nanocatalysis | High catalytic activity, recyclability, eco-friendly. nih.govijpbs.com | Potential for catalyst leaching, synthesis of stable nanoparticles can be complex. | Copper ferrite, Ag@TiO2, TiO2–ZrO2. nih.govijpbs.com |

| Electrochemical Synthesis | Atom-economical, avoids chemical oxidants, generates H2 as the only byproduct. organic-chemistry.org | May have limited substrate scope, requires specific electrochemical setup. | Transition metal- and oxidant-free conditions. organic-chemistry.org |

Exploration of New Pharmacological Targets and Therapeutic Areas

Benzoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comamazonaws.com A primary future direction for this compound is to leverage its core structure to explore novel pharmacological targets beyond those traditionally associated with this scaffold.

Potential new therapeutic areas include:

Immuno-oncology: Recent studies have identified benzo[d]oxazoles as promising dual inhibitors of immune checkpoint pathways like PD-1/PD-L1 and VISTA. nih.gov This opens a new frontier for developing derivatives of this compound as small-molecule cancer immunotherapies.

Neurodegenerative Diseases: The benzoxazole scaffold is being investigated for its potential in treating conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov

Infectious Diseases: There is an urgent need for new antimicrobial agents. Benzoxazole derivatives have shown potential as inhibitors of essential mycobacterial enzymes like DprE1, a key target for tuberculosis treatment. nih.gov They have also been evaluated for activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Metabolic Disorders: Certain benzoxazole compounds have been identified as inhibitors of enzymes like α-glucosidase and choline (B1196258) TMA-lyase, suggesting potential applications in managing diabetes and other metabolic diseases. researchgate.net

Advanced Drug Design and Optimization Strategies for Enhanced Efficacy and Selectivity

The this compound scaffold is an ideal starting point for chemical optimization. The reactive 2-chloro position allows for the introduction of diverse functional groups, while the 5-tert-butyl group influences lipophilicity and molecular interactions. Advanced drug design strategies are essential to transform this core structure into highly potent and selective clinical candidates.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxazole core is crucial. SAR studies have shown that the nature and position of substituents significantly impact biological activity. nih.govresearchgate.net For example, introducing electron-withdrawing groups can enhance antimicrobial and antiproliferative effects. researchgate.net

Molecular Hybridization: Combining the benzoxazole pharmacophore with other biologically active moieties can lead to hybrid molecules with dual or synergistic modes of action. nih.gov This approach has been used to create benzoxazole-oxadiazole and benzoxazole-triazole hybrids with potent anti-Alzheimer's and anti-tuberculosis activities, respectively. nih.govnih.gov

Computational and In Silico Modeling: Structure-based design, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are powerful tools to guide the rational design of new derivatives. nih.govresearchgate.net These methods help in identifying key interactions with biological targets and predicting the pharmacokinetic profile of new compounds, thereby reducing late-stage failures. nih.gov

Table 2: Potential Drug Design and Optimization Strategies

| Strategy | Description | Expected Outcome | Example Application |

|---|---|---|---|

| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar one. | Discovery of novel chemical series with improved properties or different intellectual property space. | Identifying alternatives to a benzofuran (B130515) scaffold to avoid cardiotoxicity while retaining Pks13 inhibition. researcher.life |

| Bioisosteric Replacement | Substituting functional groups with others that have similar physical or chemical properties. | Fine-tuning potency, selectivity, and pharmacokinetic properties. | Replacing a phenyl ring with a thiophene (B33073) ring to alter metabolic stability or target interaction. |

| Structure-Activity Relationship (SAR) | Systematically modifying substituents on the scaffold to map their effect on biological activity. | Identification of key functional groups and positions for optimal potency and selectivity. researchgate.net | Determining that electron-withdrawing groups enhance anticancer activity. nih.govresearchgate.net |

| Molecular Hybridization | Covalently linking two or more pharmacophores to create a single hybrid molecule. | Multi-target activity, synergistic effects, and overcoming drug resistance. | Creating 1,2,3-triazole-benzoxazole hybrids as DprE1 inhibitors for tuberculosis. nih.gov |

Addressing Preclinical Challenges in Efficacy and Safety Profile Assessment

The transition from a promising "hit" compound to a clinical candidate is fraught with challenges, primarily during preclinical assessment. biobostonconsulting.com For derivatives of this compound, rigorously evaluating their efficacy and safety profiles is a critical hurdle.

Key preclinical challenges include:

Predictive Preclinical Models: A major challenge is the poor correlation between preclinical models and human clinical outcomes. biobostonconsulting.com While animal models are standard, they often fail to fully mimic human diseases. Future research should incorporate more advanced and predictive models, such as organ-on-a-chip technologies and patient-derived xenografts, to better assess efficacy.

In Vitro vs. In Vivo Correlation: Compounds that show high potency in in vitro assays may exhibit poor efficacy in vivo due to issues with pharmacokinetics (e.g., poor absorption, rapid metabolism) or bioavailability. researchgate.net A comprehensive assessment of ADMET properties early in the discovery process is essential to bridge this gap.

Toxicity and Off-Target Effects: Predicting human toxicity from animal studies is notoriously difficult. biobostonconsulting.com Early and extensive in vitro toxicity screening using human cell lines and computational toxicology tools can help identify potential liabilities and de-risk candidates before they advance to costly in vivo studies.

Facilitating Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Advancing the therapeutic potential of this compound and its derivatives will require robust collaboration among researchers from diverse scientific disciplines.

Essential collaborations include:

Academia-Industry Partnerships: Combining the innovative basic research of academic institutions with the drug development expertise and resources of the pharmaceutical industry can accelerate the translation of promising compounds from the lab to the clinic.

Interdisciplinary Teams: The successful development of a new drug requires the integrated expertise of synthetic organic chemists, medicinal chemists, pharmacologists, toxicologists, computational biologists, and clinicians. Fostering an environment where these experts can work together is crucial for navigating the multifaceted challenges of drug discovery.

Open Science and Data Sharing: Initiatives that encourage the sharing of chemical probes, biological data, and research findings can prevent the duplication of effort and stimulate new avenues of investigation. This collaborative approach can help the scientific community collectively build a deeper understanding of the therapeutic potential of the benzoxazole scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-tert-butyl-2-chloro-1,3-benzoxazole?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions. For this compound, a common approach is the condensation of 2-chloro-5-tert-butylphenol with cyanogen bromide or thiourea derivatives under acidic conditions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) is critical to isolate high-purity product . Reaction optimization should focus on temperature control (70–90°C) and catalyst selection (e.g., p-toluenesulfonic acid) to minimize side products.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystallize the compound in a suitable solvent (e.g., ethanol or DCM), and collect data using a diffractometer (e.g., Bruker D8 VENTURE). Refinement with SHELXL resolves bond lengths, angles, and torsional parameters. For example, the tert-butyl group’s steric effects on the benzoxazole core can be quantified via displacement parameters. Compare experimental data with computational models (e.g., DFT) to confirm accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., tert-butyl at C5, chlorine at C2). The tert-butyl group typically appears as a singlet at ~1.3 ppm in H NMR.

- IR : Identify key functional groups (C-O-C stretch at ~1250 cm, C-Cl stretch at ~750 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Cl/Cl ratio) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk hinders nucleophilic substitution at C2, requiring tailored catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Electronic effects from the electron-donating tert-butyl group activate the benzoxazole ring toward electrophilic substitution at C4/C6. Computational modeling (e.g., DFT using Gaussian) can map frontier molecular orbitals to predict regioselectivity . Experimental validation involves synthesizing derivatives (e.g., 5-tert-butyl-2-aryl-1,3-benzoxazoles) and analyzing yields via HPLC .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement:

- HPLC-PDA : Verify compound purity (>98%) and detect trace byproducts.

- Dose-Response Curves : Use standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-chloro-2-(thiophenyl)-benzoxazole ) to identify structure-activity relationships (SAR). If contradictions persist, revisit synthetic routes to exclude confounding factors (e.g., residual solvents) .

Q. What computational strategies validate the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. For example, dock this compound into the active site of cytochrome P450 enzymes to predict metabolic stability. Validate with experimental IC values from enzyme inhibition assays. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How does the chlorine substituent affect photophysical properties in fluorescence studies?

- Methodological Answer : Chlorine’s electron-withdrawing nature reduces the HOMO-LUMO gap, shifting absorption/emission wavelengths. Measure UV-Vis spectra (e.g., λ ~300 nm in acetonitrile) and fluorescence quantum yields using a reference standard (e.g., quinine sulfate). Compare with non-chlorinated analogs (e.g., 5-tert-butyl-1,3-benzoxazole) to isolate the chlorine effect .

Data Contradiction and Reproducibility

Q. What experimental controls ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Catalyst Screening : Test under inert atmosphere (N/Ar) to exclude oxidation side reactions.

- Substrate Scope : Include positive/negative controls (e.g., 2-chlorobenzoxazole without tert-butyl).

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps .

Q. How can crystallographic data discrepancies be addressed during refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy may arise from disorder in the tert-butyl group. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., DFIX for C-C bonds). Validate with R (<5%) and goodness-of-fit (GOF ~1.0) metrics. Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.